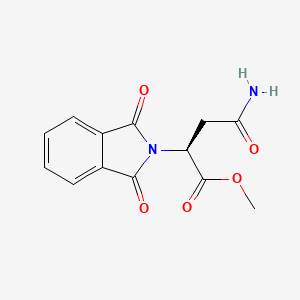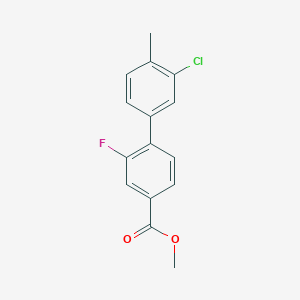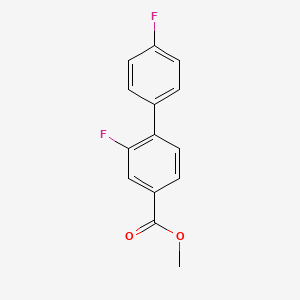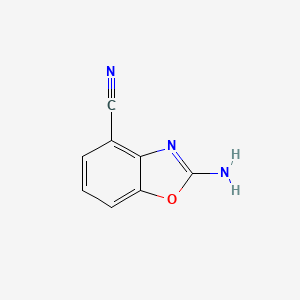![molecular formula C28H31NO4S B7963158 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7963158.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is a chemically intricate compound with a chiral center, making it significant in stereospecific synthesis. It is widely used in organic synthesis, particularly in the preparation of peptide-like structures due to its protected amino and sulfur groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Amino Acid Protection:
Start with L-cysteine, protected by tert-butoxycarbonyl (Boc) group.
Reaction: L-cysteine reacts with di-tert-butyl dicarbonate.
Solvent: Methanol.
Temperature: Room temperature.
Thiol Protection:
Protected L-cysteine reacts with triphenylmethyl chloride (Trt-Cl).
Solvent: Dichloromethane.
Temperature: 0°C to room temperature.
Esterification:
React the protected thiol with methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production scales up the above synthetic route with optimizations for yield and purity, employing automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation:
Can undergo oxidation reactions forming sulfoxides and sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction:
Can be reduced to produce free thiol.
Reagents: Trifluoroacetic acid (TFA) in presence of scavenger.
Substitution:
Nucleophilic substitution at the protected amino group.
Reagents: Strong nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at 0°C.
Reduction: Trifluoroacetic acid at room temperature.
Substitution: Diethyl ether at low temperatures for controlled reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Free thiol group.
Substitution: Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Utilized in solid-phase peptide synthesis as a protected amino acid derivative.
Chiral Catalysts: Formation of chiral catalysts for asymmetric synthesis reactions.
Biology
Proteomics: Used in the study of protein interactions and functions.
Enzyme Inhibitors: Design and synthesis of enzyme inhibitors.
Medicine
Drug Development: Intermediate in the synthesis of therapeutic peptides.
Diagnostic Agents: Synthesis of labeled compounds for imaging.
Industry
Polymer Chemistry: Used in the synthesis of specialized polymers with specific properties.
Mécanisme D'action
Molecular Targets and Pathways
The compound’s protected amino and thiol groups play crucial roles in its mechanism of action. The amino group is essential for forming amide bonds, while the thiol group can participate in disulfide bond formation, critical in maintaining protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate:
Lacks the triphenylmethyl protection, offering different reactivity and solubility properties.
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate:
Similar structure but with an ethyl ester, changing its reactivity in esterification reactions.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoate:
Diphenylmethyl protection alters steric and electronic properties, influencing reaction pathways.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate is unique due to the combination of Boc and triphenylmethyl protecting groups, offering distinct stability and reactivity profiles ideal for multi-step synthetic procedures.
Propriétés
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(31)29-24(25(30)32-4)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,29,31)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIHGPMCKMSHE-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate](/img/structure/B7963081.png)






![hydrate methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-carbamimidamidopentanoate hydrochloride](/img/structure/B7963150.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoate](/img/structure/B7963151.png)
![dicyclohexylamine methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B7963162.png)
![6-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B7963165.png)

